N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide is a complex organic compound belonging to the quinazolinone family. This compound has garnered attention due to its unique structural features and potential biological activities. The structure incorporates a quinazolinone core with a phenyl group and a butanamide side chain, which may contribute to its pharmacological properties.
Classification: This compound is classified under heterocyclic compounds, specifically as a quinazolinone derivative. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide can be approached through several methods. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate amine followed by cyclization to form the quinazolinone framework.
Technical Details:
The molecular structure of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide can be described as follows:
Property | Data |
---|---|
Molecular Formula | C22H25N3O2 |
Molecular Weight | 365.45 g/mol |
IUPAC Name | N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide |
InChI | InChI=1S/C22H25N3O2/c1-3-8... |
InChI Key | KPCKECVPRQPAKF-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=O)N1C=CC2=C(N1)C(=O)C(=C2)C=C(C(=C)OC)C=C3 |
The structure features a tetrahydroquinazoline core that contributes to its biological activity.
N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide can participate in various chemical reactions due to its functional groups:
These reactions can lead to the formation of various derivatives that may exhibit altered biological properties.
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors:
This interaction leads to alterations in cellular responses that could result in therapeutic effects.
The physical and chemical properties of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide are crucial for understanding its behavior in biological systems:
N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide has potential applications in various scientific fields:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6